![molecular formula C19H15Br2F2P B1270753 (Bromodifluoromethyl)triphenylphosphonium bromide CAS No. 58201-66-4](/img/structure/B1270753.png)
(Bromodifluoromethyl)triphenylphosphonium bromide
Overview
Description
(Bromodifluoromethyl)triphenylphosphonium bromide is a chemical compound with the empirical formula C19H17Br2F2P . It is a white crystalline powder and is used as an important organic synthesis intermediate .
Synthesis Analysis
The synthesis of (Bromodifluoromethyl)triphenylphosphonium bromide has been reported in the literature . It can be prepared by the reaction of triphenylphosphine with dibromodifluoro-methane in acetonitrile or methylene chloride .Molecular Structure Analysis
The molecular weight of (Bromodifluoromethyl)triphenylphosphonium bromide is 474.12 g/mol . The InChI code for this compound is 1S/C19H15BrF2P.BrH/c20-19(21,22)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 .Physical And Chemical Properties Analysis
(Bromodifluoromethyl)triphenylphosphonium bromide is a white crystalline powder . It is soluble in organic solvents such as methanol, ethanol, and chloroform, but is almost insoluble in water . It has good thermal stability .Scientific Research Applications
Photoredox Catalysis
One application involves the use of (bromodifluoromethyl)triphenylphosphonium bromide in photoredox catalysis. This compound acts as a precursor for the CF2H radical in the bromodifluoromethylation of alkenes under visible-light conditions, facilitating selective formation of bromodifluoromethylated products (Lin et al., 2016).
Crystal Structure Analysis
Another research application is in crystal structure analysis. (Bromodifluoromethyl)triphenylphosphonium bromide has been studied for its crystalline structure, providing insights into molecular configurations and interactions (Bender et al., 2000).
Organic Synthesis
In the field of organic synthesis, this compound has been used for the difluoromethylation of thiols. This process occurs without transition metals, using a stable and accessible phosphonium salt. The broad substrate scope and tolerance for various functional groups make this a versatile tool in synthetic chemistry (Heine & Studer, 2017).
Drug Discovery Applications
The compound's use extends to drug discovery, where hydrodifluoromethylation reactions with alkenes derived from oxindoles are performed. This process creates difluoromethylated oxindoles with C-CF2H quaternary centers, which are potentially valuable in pharmaceutical development (Hu et al., 2018).
Waste Treatment
There's also an application in waste treatment, particularly in removing technetium from radioactive waste streams. The stability and degradation behavior of the compound under different conditions are crucial for ensuring its safe and effective use in this context (Aldridge et al., 2007).
Polymer Chemistry
In polymer chemistry, (bromodifluoromethyl)triphenylphosphonium bromide has been utilized for the modification of polymers, enhancing their functionality and utility in various applications (Hassanein et al., 1989).
Supramolecular Chemistry
This compound plays a role in supramolecular chemistry. Its use in the formation of hydrogels from vesicles highlights its potential in the development of smart materials and biochemical applications (Li et al., 2013).
Safety And Hazards
properties
IUPAC Name |
[bromo(difluoro)methyl]-triphenylphosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrF2P.BrH/c20-19(21,22)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFPAYWKPAHZHA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(F)(F)Br.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br2F2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369909 | |
Record name | [Bromo(difluoro)methyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Bromodifluoromethyl)triphenylphosphonium bromide | |
CAS RN |
58201-66-4 | |
Record name | [Bromo(difluoro)methyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Bromodifluoromethyl)triphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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